3-Cyclopropoxy-N,5-dimethylaniline
Description
3-Cyclopropoxy-N,5-dimethylaniline is an aromatic amine derivative featuring a cyclopropoxy substituent at the 3-position and methyl groups at the N and 5-positions of the aniline ring. The cyclopropoxy group introduces steric bulk and electron-donating effects via the oxygen atom, distinguishing it from chloro or methyl substituents in related compounds. This structural uniqueness may influence its chemical reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,5-dimethylaniline |
InChI |
InChI=1S/C11H15NO/c1-8-5-9(12-2)7-11(6-8)13-10-3-4-10/h5-7,10,12H,3-4H2,1-2H3 |
InChI Key |
MPCKWRBZDZOOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CC2)NC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopropoxy-N,5-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the compound can be synthesized by reacting 3,5-dimethylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency. For example, the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol using a pretreated Raney-Ni® catalyst has been reported . This method involves the sequential coupling of hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline.
Chemical Reactions Analysis
3-Cyclopropoxy-N,5-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other functional groups.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-N,5-dimethylaniline has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,5-dimethylaniline involves its interaction with molecular targets and pathways within biological systems. The compound can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This oxidative stress can result in apoptosis or oncogenesis, particularly in neural cells . The compound’s effects on the nervous system, especially during development, are of particular interest in toxicological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below highlights key structural variations among 3-Cyclopropoxy-N,5-dimethylaniline and its analogs:
| Compound | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | Cyclopropoxy (3), N-Me, 5-Me | ~191.26 | Cyclopropoxy, dimethylamine |
| 2,5-Dimethylaniline | Methyl (2,5) | 121.18 | Dimethylamine |
| 3,5-Dimethylaniline | Methyl (3,5) | 121.18 | Dimethylamine |
| 2-Chloro-4,5-dimethylaniline | Chloro (2), Methyl (4,5) | 169.64 | Chloro, dimethylamine |
Key Observations :
- The cyclopropoxy group in this compound introduces greater steric hindrance and electronic modulation compared to methyl or chloro groups in analogs.
- Chloro substituents (e.g., in 2-chloro-4,5-dimethylaniline) are electron-withdrawing, whereas cyclopropoxy groups may donate electrons via resonance, altering the aniline ring's reactivity .
Comparison :
- Cyclopropoxy introduction may require specialized reagents (e.g., cyclopropanol derivatives) compared to straightforward methylation or chlorination.
Corrosion Inhibition
Market and Industrial Relevance
- 2-Chloro-4,5-dimethylaniline : Used in agrochemicals and pharmaceuticals, with market growth driven by demand in Asia-Pacific regions .
- This compound: Potential applications in specialty chemicals or drug intermediates, though its niche substituents may limit large-scale adoption compared to simpler analogs .
Critical Research Findings and Gaps
- Toxicity Profile: While dimethylaniline analogs show carcinogenicity via DNA adducts, the impact of cyclopropoxy substituents on toxicity requires further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
